1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole
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Overview
Description
1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole typically involves multi-step procedures. One common synthetic route includes the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. For example, it may act as an antagonist or agonist at certain receptors, modulating their signaling pathways and influencing cellular processes .
Comparison with Similar Compounds
1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole can be compared with other indole derivatives, such as:
1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide: This compound exhibits high subtype-selectivity to both α1D- and α1A-adrenergic receptors and has been studied for its potential in treating benign prostatic hyperplasia.
N-arylsulfonyl-3-acetylindole: Known for its anti-HIV-1 activity, this compound has been evaluated as an HIV-1 inhibitor.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C34H35N3 |
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Molecular Weight |
485.7 g/mol |
IUPAC Name |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-2-phenylindole |
InChI |
InChI=1S/C34H35N3/c1-4-13-28(14-5-1)33-27-31-19-10-11-20-32(31)37(33)22-12-21-35-23-25-36(26-24-35)34(29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-11,13-20,27,34H,12,21-26H2 |
InChI Key |
MRPSPSPDANQOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=C2C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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